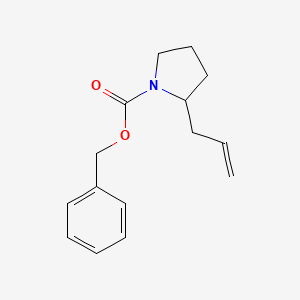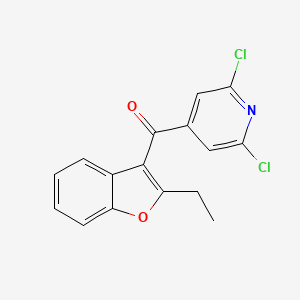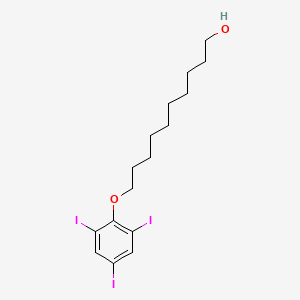
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is a complex organic compound with the molecular formula C22H21BrO3. This compound is characterized by the presence of a benzene ring substituted with bromomethyl, methoxy, and phenylmethoxy groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by methoxylation and phenylmethoxylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl derivatives, while oxidation can produce benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy and phenylmethoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the methoxy and phenylmethoxy groups.
Bromobenzene: Contains a bromine atom on the benzene ring but lacks additional substituents.
Methoxybenzene: Contains a methoxy group on the benzene ring but lacks bromomethyl and phenylmethoxy groups.
Uniqueness
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is unique due to its combination of substituents, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
651340-03-3 |
|---|---|
Molekularformel |
C22H21BrO3 |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C22H21BrO3/c1-24-20-12-19(14-23)13-21(25-15-17-8-4-2-5-9-17)22(20)26-16-18-10-6-3-7-11-18/h2-13H,14-16H2,1H3 |
InChI-Schlüssel |
QCBFQQMHRUBVIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CBr)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)

![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)

methanone](/img/structure/B12524230.png)






![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
